molecular formula C25H27Cl3N3V B6297982 {2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride CAS No. 462661-85-4

{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride

Cat. No.: B6297982
CAS No.: 462661-85-4
M. Wt: 526.8 g/mol
InChI Key: SBFLLGYIMXIOEP-UHFFFAOYSA-K
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Description

{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride is a coordination compound that features a vanadium(III) center coordinated to a ligand derived from 2,6-bis[1-(N-2-ethylphenylimino)ethyl]pyridine and three chloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride typically involves the reaction of vanadium(III) chloride with the ligand 2,6-bis[1-(N-2-ethylphenylimino)ethyl]pyridine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the vanadium center. The ligand is synthesized separately by the condensation of 2-ethylphenylamine with 2,6-diacetylpyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride can undergo various types of chemical reactions, including:

    Oxidation: The vanadium(III) center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to vanadium(II) or even vanadium(0) under appropriate conditions.

    Substitution: The chloride ligands can be substituted by other ligands such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Ligand exchange reactions can be facilitated by using excess amounts of the incoming ligand and appropriate solvents like dichloromethane or toluene.

Major Products

    Oxidation: Higher oxidation state vanadium complexes.

    Reduction: Lower oxidation state vanadium complexes.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Chemistry

In chemistry, {2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride is used as a catalyst in various organic transformations, including oxidation reactions and polymerization processes.

Biology

The compound has potential applications in biological systems as a model for vanadium-containing enzymes. It can also be studied for its interactions with biomolecules.

Medicine

Research is ongoing to explore the potential of vanadium compounds in medicine, particularly in the treatment of diabetes and cancer. This compound may have similar applications.

Industry

In industry, this compound can be used in the development of new materials with specific electronic or magnetic properties. It may also be used in the production of fine chemicals.

Mechanism of Action

The mechanism by which {2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride exerts its effects depends on the specific application. In catalysis, the vanadium center can facilitate electron transfer processes, while the ligand framework can stabilize reactive intermediates. The molecular targets and pathways involved vary depending on the reaction or process being studied.

Comparison with Similar Compounds

Similar Compounds

  • {2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
  • {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
  • {2,6-Bis[1-(N-2-tert-butylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride

Uniqueness

{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride is unique due to the specific electronic and steric properties imparted by the 2-ethylphenyl groups. These properties can influence the reactivity and stability of the compound, making it distinct from other similar vanadium complexes.

Properties

IUPAC Name

N-(2-ethylphenyl)-1-[6-[N-(2-ethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;trichlorovanadium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3.3ClH.V/c1-5-20-12-7-9-14-24(20)26-18(3)22-16-11-17-23(28-22)19(4)27-25-15-10-8-13-21(25)6-2;;;;/h7-17H,5-6H2,1-4H3;3*1H;/q;;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFLLGYIMXIOEP-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3CC)C.Cl[V](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27Cl3N3V
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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